Lu AE98134

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

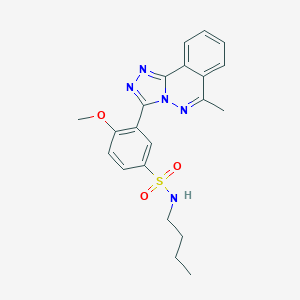

N-butyl-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-4-5-12-22-30(27,28)15-10-11-19(29-3)18(13-15)21-24-23-20-17-9-7-6-8-16(17)14(2)25-26(20)21/h6-11,13,22H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTJHVNRXQKMLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lu AE98134 is a positive modulator of the voltage-gated sodium channel Nav1.1, exhibiting partial selectivity for this subtype. Its mechanism of action is characterized by a multi-faceted enhancement of channel activity, which includes a hyperpolarizing shift in the voltage-dependence of activation, a reduction in the rate of inactivation, and the induction of a persistent sodium current. These modifications collectively lead to increased excitability of neurons, particularly fast-spiking inhibitory interneurons (FSINs), where Nav1.1 channels are prominently expressed. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on Nav1.1 channels, detailing the experimental protocols used to elucidate its mechanism and presenting the quantitative data in a structured format.

Introduction to this compound and Nav1.1

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.1 subtype, encoded by the SCN1A gene, is highly expressed in the central nervous system, particularly in the axon initial segments and nodes of Ranvier of GABAergic fast-spiking interneurons.[1] These interneurons play a crucial role in regulating neuronal network activity and maintaining the balance between excitation and inhibition. Dysfunctional Nav1.1 channels are implicated in several neurological disorders, including epilepsy and schizophrenia.

This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Nav1.1 channels. As a positive modulator, it enhances rather than blocks channel function, offering a unique approach to potentially restore neuronal function in disease states characterized by reduced Nav1.1 activity.

Core Mechanism of Action

The primary mechanism of action of this compound on Nav1.1 channels is the positive modulation of its gating properties. This is achieved through three principal effects:

-

Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing (negative) shift in the voltage range at which Nav1.1 channels begin to open. This means that a smaller depolarization is required to activate the channels, thereby lowering the threshold for action potential firing.

-

Decreased Inactivation Kinetics: The compound slows the rate at which the Nav1.1 channels inactivate after opening. This prolonged open state allows for a greater influx of sodium ions, contributing to increased neuronal excitability.

-

Promotion of Persistent Inward Current: this compound induces a non-inactivating, or persistent, sodium current. This sustained inward current further depolarizes the neuronal membrane, bringing it closer to the action potential threshold and promoting repetitive firing.[2]

These combined effects lead to a significant increase in the excitability of fast-spiking interneurons.[3]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on the electrophysiological properties of Nav1.1 channels, as determined by whole-cell patch-clamp experiments on Human Embryonic Kidney (HEK) 293 cells stably expressing human Nav1.1 channels. The most frequently cited effective concentration in the literature is 30 µM.[3]

Table 1: Effect of this compound (30 µM) on Nav1.1 Voltage-Dependent Gating

| Parameter | Control | This compound (30 µM) | Change |

| V1/2 of Activation (mV) | Data not available | Data not available | Negative shift |

| Slope Factor (k) of Activation | Data not available | Data not available | Data not available |

| Inactivation Kinetics | Data not available | Data not available | Decreased |

| Persistent Current (% of peak) | Data not available | Data not available | Promoted |

Note: Specific quantitative values for the V1/2 of activation, slope factor, changes in inactivation time constants, and the percentage of persistent current are not consistently available in the reviewed literature. The table reflects the qualitative descriptions of the effects.

Table 2: Effect of this compound (30 µM) on Firing Properties of Fast-Spiking Interneurons

| Parameter | Control | This compound (30 µM) | Change |

| Action Potential Threshold | Data not available | Data not available | Decreased |

| Firing Frequency | 163 spikes (in response to current pulse) | 230 spikes (in response to current pulse) | Increased |

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard but meticulously executed electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This in vitro assay is fundamental for studying the direct effects of this compound on Nav1.1 channels in a controlled environment.

4.1.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human Nav1.1 α-subunit (SCN1A) and auxiliary β1 and β2 subunits. Co-transfection with a fluorescent reporter protein (e.g., GFP) allows for the identification of successfully transfected cells.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

4.1.2. Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp.

-

Apparatus: An inverted microscope with fluorescence capabilities, a patch-clamp amplifier, a data acquisition system, and micromanipulators.

-

Solutions:

-

External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.35 with NaOH.

-

Internal (Pipette) Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 2 EGTA, 10 HEPES. The pH is adjusted to 7.35 with CsOH. Cesium and fluoride ions are used to block potassium and calcium currents, respectively, to isolate the sodium currents.

-

-

Voltage-Clamp Protocols:

-

Activation Protocol: From a holding potential of -100 mV, cells are subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The resulting currents are measured to determine the voltage-dependence of activation.

-

Inactivation Protocol: To measure steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied for a set duration (e.g., 500 ms) before a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels.

-

Persistent Current Protocol: A long depolarizing step (e.g., 200-500 ms) is applied, and the current remaining at the end of the pulse is measured as the persistent current.

-

Patch-Clamp Electrophysiology in Brain Slices

This ex vivo preparation allows for the study of this compound's effects on neurons within a more physiologically relevant context.

4.2.1. Brain Slice Preparation

-

Animals: Mice or rats.

-

Procedure:

-

The animal is anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Coronal or sagittal slices (typically 300-400 µm thick) containing the brain region of interest (e.g., cortex or hippocampus) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

4.2.2. Identification of Fast-Spiking Interneurons

FSINs are identified based on their characteristic electrophysiological properties, including a high firing rate with little frequency adaptation, narrow action potentials, and a prominent afterhyperpolarization. In transgenic mouse lines, these neurons can also be identified by the expression of fluorescent reporters under the control of specific promoters (e.g., parvalbumin).

4.2.3. Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp in either voltage-clamp or current-clamp mode.

-

Solutions: Standard aCSF is used as the external solution. The internal solution is typically potassium-based to allow for the recording of action potentials.

-

Current-Clamp Protocol: A series of depolarizing current steps of increasing amplitude are injected into the neuron to elicit action potential firing. The firing frequency, threshold, and other action potential parameters are measured before and after the application of this compound.

Visualizations of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound on Nav1.1 Channels

Caption: Mechanism of this compound action on Nav1.1 channels.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro electrophysiological studies.

Experimental Workflow for Ex Vivo Characterization

Caption: Workflow for ex vivo electrophysiological studies.

Conclusion

This compound is a potent positive modulator of Nav1.1 channels, enhancing their activity through a combination of effects on channel gating. This leads to increased excitability of fast-spiking interneurons, suggesting its potential as a therapeutic agent for neurological disorders associated with impaired inhibitory neurotransmission. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of Nav1.1 modulation. Further research is warranted to obtain more precise quantitative data on the effects of this compound and to explore its full therapeutic window and selectivity profile.

References

In-Depth Pharmacological Profile of Lu AE98134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lu AE98134 is a novel small molecule that acts as a potent and partially selective positive modulator of the voltage-gated sodium channel NaV1.1. Its mechanism of action involves facilitating the sodium current mediated by NaV1.1 by shifting the voltage dependence of activation to more negative potentials, slowing the inactivation kinetics, and promoting a persistent inward current.[1][2] This modulation leads to an increase in the excitability of neurons, particularly fast-spiking interneurons (FSINs), where NaV1.1 channels are highly expressed.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's activity on NaV1.1 and its selectivity profile across other sodium channel isoforms.

| Parameter | Value | Channel | Assay System | Reference |

| EC50 | 17 nM | Human NaV1.1 | Not Specified | MedChemExpress |

Table 1: Potency of this compound on NaV1.1

| Channel Isoform | Effect of this compound | Reference |

| NaV1.1 | Positive Modulation | [1] |

| NaV1.2 | Increased Activity (to a lesser extent than NaV1.1) | MedChemExpress Product Data |

| NaV1.5 | Increased Activity | MedChemExpress Product Data |

| NaV1.4 | No Effect | MedChemExpress Product Data |

| NaV1.6 | No Effect | MedChemExpress Product Data |

| NaV1.7 | No Effect | MedChemExpress Product Data |

Table 2: Selectivity Profile of this compound

Mechanism of Action: Signaling Pathway

This compound directly interacts with the NaV1.1 channel protein, leading to a conformational change that alters its gating properties. This results in an increased sodium influx in response to depolarization, thereby enhancing neuronal excitability.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the primary literature, the following methodologies were employed.

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells

-

Objective: To characterize the effect of this compound on the biophysical properties of human NaV1.1 channels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.1 channel (SCN1A).

-

Methodology: Automated planar patch-clamp technology was utilized. This high-throughput method allows for the recording of whole-cell currents from multiple cells simultaneously.

-

General Procedure:

-

HEK293 cells expressing NaV1.1 are cultured and prepared for patch-clamp recording.

-

Cells are perfused with an extracellular solution, and a recording pipette filled with an intracellular solution establishes a whole-cell configuration.

-

A series of voltage protocols are applied to the cell to elicit sodium currents. These protocols typically involve holding the cell at a negative membrane potential (e.g., -100 mV) and then stepping to a range of depolarized potentials to measure channel activation and inactivation.

-

This compound is applied at various concentrations to determine its effect on the sodium current.

-

Data analysis focuses on parameters such as the current-voltage relationship, the voltage-dependence of activation and steady-state inactivation, and the kinetics of the current. The area under the sodium current trace is a key parameter for quantifying the modulatory effect.

-

-

Note: The precise composition of the intracellular and extracellular solutions, as well as the specific voltage-clamp protocols used in the primary studies, have not been publicly disclosed.

Electrophysiology on Fast-Spiking Interneurons in Mouse Brain Slices

-

Objective: To investigate the effect of this compound on the firing properties of a key neuronal population expressing NaV1.1.

-

Animal Model: Dlx5/6+/- mutant mice, a model relevant to schizophrenia research where fast-spiking interneurons have altered firing properties.

-

Methodology: Whole-cell patch-clamp recordings from fast-spiking interneurons in acute brain slices.

-

General Procedure:

-

Acute coronal slices of the prefrontal cortex are prepared from adult mice.

-

Fast-spiking interneurons are visually identified for recording.

-

Whole-cell current-clamp recordings are performed to measure the neurons' firing properties in response to injected current steps.

-

This compound is bath-applied to the slice to determine its effect on action potential threshold, firing frequency, and spike duration.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing a novel sodium channel modulator like this compound.

Conclusion and Future Directions

This compound is a valuable research tool for probing the function of NaV1.1 channels and their role in neuronal excitability. Its ability to selectively enhance the activity of these channels makes it a potential lead compound for the development of therapeutics for neurological disorders characterized by impaired function of fast-spiking interneurons, such as schizophrenia and certain forms of epilepsy. Further research is warranted to fully elucidate its binding site on the NaV1.1 channel, to obtain a more detailed quantitative understanding of its selectivity profile, and to evaluate its efficacy and safety in preclinical models of disease.

References

Lu AE98134: A Positive Allosteric Modulator of Nav1.1 Sodium Channels - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AE98134 is a novel small molecule that acts as a positive allosteric modulator (PAM) of voltage-gated sodium channels, exhibiting partial selectivity for the Nav1.1 subtype.[1][2] This compound has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications, particularly in disorders associated with the dysfunction of fast-spiking inhibitory interneurons, such as schizophrenia and certain forms of epilepsy.[1][2] this compound modulates the activity of Nav1.1 channels by shifting the voltage-dependence of activation to more hyperpolarized potentials, slowing the kinetics of inactivation, and promoting a persistent sodium current.[1] These actions effectively increase the excitability of neurons expressing Nav1.1 channels. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Introduction

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes (Nav1.1-Nav1.9) exhibit distinct tissue distribution and biophysical properties, making them attractive targets for therapeutic intervention. The Nav1.1 channel, encoded by the SCN1A gene, is highly expressed in the central nervous system, particularly in the axon initial segment of fast-spiking parvalbumin-positive (PV+) interneurons. These interneurons play a crucial role in regulating cortical network activity and generating gamma oscillations, which are critical for cognitive function.

Dysfunction of Nav1.1, often due to loss-of-function mutations, is linked to severe neurological disorders, including Dravet syndrome and other forms of epilepsy. Furthermore, impaired firing of fast-spiking interneurons is implicated in the pathophysiology of schizophrenia, leading to cognitive deficits. Consequently, positive allosteric modulators of Nav1.1 that can enhance the activity of these channels represent a promising therapeutic strategy.

This compound has emerged as a valuable research tool and potential therapeutic lead in this area. It demonstrates a unique profile as a Nav1.1-preferring PAM, offering a means to selectively enhance the function of this channel subtype.

Mechanism of Action

This compound exerts its effects on Nav1.1 channels through a multi-faceted mechanism that ultimately leads to increased channel activity:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: this compound causes a leftward, or hyperpolarizing, shift in the voltage at which Nav1.1 channels begin to open. This means that a smaller depolarization is required to activate the channels, thereby lowering the threshold for action potential firing.

-

Slowing of Inactivation Kinetics: The compound decreases the rate of both fast and slow inactivation of the Nav1.1 channel. This results in the channel remaining open for a longer duration upon depolarization, allowing for a greater influx of sodium ions.

-

Promotion of Persistent Sodium Current: this compound induces a non-inactivating, or persistent, component to the sodium current. This sustained inward current further contributes to membrane depolarization and can promote repetitive firing of neurons.

These combined effects lead to a significant enhancement of Nav1.1-mediated sodium currents and an overall increase in neuronal excitability in cells where this channel is prominently expressed.

Caption: Mechanism of action of this compound on Nav1.1 channels.

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound based on preclinical studies.

Table 1: Selectivity Profile of this compound on Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | Effect of this compound (30 μM) |

| Nav1.1 | Potentiation |

| Nav1.2 | Slight Potentiation |

| Nav1.4 | No significant effect |

| Nav1.5 | Potentiation |

| Nav1.6 | No significant effect |

| Nav1.7 | No significant effect |

| Data derived from studies in HEK cells expressing the respective sodium channel subtypes. |

Table 2: Electrophysiological Effects of this compound on Nav1.1 Channels

| Parameter | Control | This compound (30 μM) |

| Voltage of half-maximal activation (V1/2) | ~ -20 mV | Significant negative shift |

| Inactivation time constant (τ) | Fast | Significantly increased |

| Persistent Current (% of transient peak) | < 1% | ~5-10% |

| Representative values based on whole-cell patch-clamp recordings in HEK-293 cells stably expressing human Nav1.1. |

Experimental Protocols

The characterization of this compound's effects on Nav1.1 channels typically involves whole-cell patch-clamp electrophysiology in a heterologous expression system or in primary neurons.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.

-

Transfection: Cells are transiently or stably transfected with a plasmid containing the full-length cDNA for the human Nav1.1 α-subunit (SCN1A). Co-transfection with β1 and β2 subunits is often performed to better recapitulate the native channel complex. A fluorescent reporter protein (e.g., GFP) is frequently co-expressed to identify transfected cells.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording:

-

Patch pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -100 mV.

-

Series resistance is compensated by at least 80%.

-

Data is acquired using a patch-clamp amplifier and appropriate software.

-

Voltage Protocols

-

Current-Voltage (I-V) Relationship and Activation:

-

From a holding potential of -100 mV, depolarizing voltage steps are applied in 5 or 10 mV increments for 50-100 ms.

-

Peak inward currents at each voltage step are measured.

-

Conductance (G) is calculated using the formula: G = I / (Vm - Vrev), where I is the peak current, Vm is the membrane potential, and Vrev is the reversal potential for sodium.

-

Conductance-voltage data are fitted with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).

-

-

Steady-State Inactivation:

-

Cells are held at various conditioning pre-pulse potentials for 500 ms to 1 s to allow channels to enter the inactivated state.

-

A subsequent test pulse to 0 mV is applied to measure the fraction of available channels.

-

The peak current from the test pulse is normalized to the maximum current and plotted against the pre-pulse potential.

-

Data are fitted with a Boltzmann function to determine the voltage of half-maximal inactivation (h1/2).

-

-

Persistent Current Measurement:

-

A long depolarizing step (e.g., 200-500 ms) to 0 mV is applied from a holding potential of -100 mV.

-

The persistent current is measured as the mean current during the last 50-100 ms of the depolarizing step.

-

The persistent current is often expressed as a percentage of the peak transient current.

-

References

Investigating Lu AE98134: A Technical Guide to its Role in Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lu AE98134 is a novel small molecule that acts as a positive modulator of the voltage-gated sodium channel NaV1.1. This channel is predominantly expressed in fast-spiking inhibitory interneurons, which play a critical role in regulating neuronal network activity. Dysfunction of these interneurons is implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia. This compound enhances the activity of NaV1.1 channels, thereby increasing the excitability of these inhibitory neurons. This mechanism of action suggests its potential as a therapeutic agent to restore normal brain circuit function in conditions characterized by interneuron hypoactivity. This guide provides a comprehensive overview of the known effects of this compound on neuronal excitability, based on available scientific literature.

Mechanism of Action: Positive Modulation of NaV1.1

This compound exerts its effects by directly interacting with the NaV1.1 channel protein. Unlike channel blockers that inhibit ion flow, this compound is a positive modulator, meaning it enhances the channel's function. The primary mechanism involves altering the gating properties of the NaV1.1 channel in three key ways[1]:

-

Negative Shift in Voltage-Dependence of Activation: this compound causes the NaV1.1 channel to open at more hyperpolarized (negative) membrane potentials. This means that a smaller depolarization is required to activate the channel and initiate an action potential.

-

Decreased Inactivation Kinetics: The compound slows the rate at which the NaV1.1 channel inactivates after opening. This prolongs the influx of sodium ions during an action potential.

-

Promotion of a Persistent Inward Current: this compound induces a sustained, non-inactivating sodium current. This persistent current further contributes to neuronal depolarization and increased excitability.

The culmination of these effects is a significant enhancement of the sodium current mediated by NaV1.1 channels, leading to increased neuronal excitability, particularly in cells where this channel subtype is highly expressed.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on NaV1.1 channels.

Effects on Neuronal Firing Properties

The modulation of NaV1.1 channels by this compound translates into measurable changes in the firing properties of neurons, particularly fast-spiking interneurons. Studies have shown that application of this compound leads to[1]:

-

Increased Firing Frequency: Neurons fire action potentials at a higher rate in the presence of the compound.

-

Decreased Action Potential Threshold: The amount of depolarization required to trigger an action potential is reduced.

-

Decreased Spike Duration: The width of the action potential is narrowed.

These effects are consistent with the enhanced sodium influx mediated by the modulated NaV1.1 channels. In a disease model of schizophrenia (Dlx5/6+/- mutant mice), where fast-spiking interneurons exhibit broader action potentials and a higher spike threshold, this compound was shown to normalize these altered firing properties[1].

Quantitative Data

A comprehensive summary of the quantitative effects of this compound is presented below. Please note that the specific values are pending access to the full-text publication and are currently represented as "Data Not Available" (DNA).

Table 1: Electrophysiological Effects of this compound on NaV1.1 Channels

| Parameter | Control | This compound (30 µM) | Fold/Percent Change |

| Voltage of Half-Maximal Activation (V1/2) | DNA | DNA | DNA |

| Inactivation Time Constant (τ) | DNA | DNA | DNA |

| Persistent Na+ Current (% of peak current) | DNA | DNA | DNA |

Table 2: Effects of this compound on Neuronal Firing Properties

| Parameter | Vehicle | This compound (30 µM) | Significance (p-value) |

| Firing Frequency (Hz) | DNA | DNA | DNA |

| Action Potential Threshold (mV) | DNA | DNA | DNA |

| Spike Duration (ms) | DNA | DNA | DNA |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard electrophysiological techniques and information inferred from available abstracts.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This experiment aims to characterize the effects of this compound on the biophysical properties of NaV1.1 channels expressed in a heterologous system.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transiently transfected with a plasmid encoding the human NaV1.1 channel alpha subunit.

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Internal Solution (pipette): Contains (in mM): CsF, CsCl, EGTA, HEPES, adjusted to a specific pH.

-

External Solution (bath): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, adjusted to a specific pH.

-

Voltage Protocols:

-

Activation: Cells are held at a hyperpolarized potential and then depolarized to a series of test potentials. The current-voltage relationship is plotted to determine the voltage of half-maximal activation.

-

Inactivation: A two-pulse protocol is used to assess steady-state inactivation.

-

Persistent Current: A long depolarizing pulse is applied to measure the non-inactivating component of the sodium current.

-

-

-

Drug Application: this compound (e.g., at 30 µM) is applied to the bath solution, and the voltage protocols are repeated.

-

Data Analysis: Current traces are analyzed to quantify changes in activation, inactivation, and persistent current in the presence of this compound compared to control conditions.

Experimental Workflow Diagram

Caption: Workflow for patch-clamp analysis of this compound.

Brain Slice Electrophysiology

This experiment investigates the effects of this compound on the firing properties of native neurons within a brain circuit context.

Methodology:

-

Slice Preparation:

-

Adult mice (e.g., wild-type or Dlx5/6+/-) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices containing the region of interest (e.g., prefrontal cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature.

-

-

Electrophysiological Recordings:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Fast-spiking interneurons are visually identified using infrared differential interference contrast microscopy.

-

Whole-cell current-clamp recordings are performed.

-

Internal Solution (pipette): Contains (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP, adjusted to a specific pH.

-

-

Experimental Protocol:

-

A series of depolarizing current steps are injected to elicit action potential firing and determine the baseline firing frequency, action potential threshold, and spike duration.

-

This compound (e.g., at 30 µM) is bath-applied, and the current-injection protocol is repeated.

-

-

Data Analysis: Firing parameters before and after drug application are compared to determine the effect of this compound on neuronal excitability.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and potential therapeutic lead for disorders involving inhibitory interneuron dysfunction. Its mechanism as a positive modulator of NaV1.1 channels leads to a demonstrable increase in the excitability of fast-spiking interneurons. Further research is warranted to fully elucidate its selectivity profile across different NaV channel subtypes and to explore its efficacy in a broader range of preclinical models of neurological and psychiatric diseases. The development of more potent and selective NaV1.1 positive modulators based on the structure and activity of this compound could pave the way for novel treatment strategies for conditions like schizophrenia.

References

The Sodium Channel Activator Lu AE98134: A Technical Guide to its Effects on Fast-Spiking Interneuron Firing Rates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mental disorders such as schizophrenia are associated with the impaired firing properties of fast-spiking inhibitory interneurons (FSINs), leading to reduced task-evoked gamma-oscillations in the prefrontal cortex. The voltage-gated sodium channel NaV1.1 is highly expressed in parvalbumin (PV)-positive interneurons, making it a promising therapeutic target. This document provides a technical overview of the effects of Lu AE98134, a novel positive modulator of NaV1.1 channels, on the firing properties of FSINs. In brain slice preparations, this compound has been shown to increase the excitability of these neurons by decreasing the action potential threshold.[1] Furthermore, in a mouse model of schizophrenia (Dlx5/6+/-), this compound normalized the altered firing properties of FSINs, characterized by an increased firing frequency and decreased spike duration and threshold.[1][2] This guide summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is a positive modulator of the NaV1.1 voltage-gated sodium channel.[1] Its primary mechanism involves facilitating the sodium current mediated by NaV1.1 channels through several key actions:

-

Shifting Channel Activation: It shifts the activation of NaV1.1 channels to more negative membrane potentials.[1]

-

Decreasing Inactivation Kinetics: It slows the rate of channel inactivation.

-

Promoting Persistent Inward Current: It encourages a sustained inward flow of sodium ions.

These combined effects lead to an overall increase in the excitability of neurons expressing NaV1.1 channels, most notably fast-spiking interneurons.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the electrophysiological properties of fast-spiking interneurons in wild-type and Dlx5/6+/- mutant mice, a model for schizophrenia.

Table 1: Effects of this compound on Fast-Spiking Interneuron Properties in Wild-Type Mice

| Parameter | Condition | Value |

| Action Potential Threshold | Control | -35.2 ± 0.8 mV |

| This compound (1 µM) | -37.5 ± 0.9 mV | |

| Firing Frequency | Control | Baseline |

| This compound (1 µM) | Increased | |

| Spike Duration | Control | Baseline |

| This compound (1 µM) | Decreased |

Data extracted from Ben-Amer et al., 2018.

Table 2: Effects of this compound on Fast-Spiking Interneuron Properties in Dlx5/6+/- Mice

| Parameter | Condition | Value |

| Action Potential Threshold | Dlx5/6+/- Control | Higher than Wild-Type |

| Dlx5/6+/- + this compound (1 µM) | Decreased | |

| Firing Frequency | Dlx5/6+/- Control | Baseline |

| Dlx5/6+/- + this compound (1 µM) | Increased | |

| Spike Duration | Dlx5/6+/- Control | Broader than Wild-Type |

| Dlx5/6+/- + this compound (1 µM) | Decreased |

Data extracted from Ben-Amer et al., 2018.

Experimental Protocols

The following methodologies were employed to investigate the effects of this compound on fast-spiking interneurons.

Brain Slice Preparation

-

Subjects: Adult wild-type and Dlx5/6+/- mice were used.

-

Anesthesia and Perfusion: Mice were anesthetized with isoflurane and perfused intracardially with ice-cold, oxygenated N-methyl-D-glucamine (NMDG)-based slicing solution.

-

Slicing: Coronal slices (300 µm thick) of the prefrontal cortex were prepared using a vibratome in ice-cold, oxygenated NMDG solution.

-

Recovery: Slices were allowed to recover at 34°C for 15 minutes in NMDG solution and then transferred to an artificial cerebrospinal fluid (aCSF) solution at room temperature for at least 45 minutes before recording.

Electrophysiological Recordings

-

Recording Type: Whole-cell patch-clamp recordings were performed on visually identified fast-spiking interneurons in the prelimbic and infralimbic regions of the prefrontal cortex.

-

Pipettes: Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, and 0.4 NaGTP (pH adjusted to 7.3 with KOH).

-

Data Acquisition: Recordings were made using a Multiclamp 700B amplifier and pClamp 10 software (Molecular Devices). Data were sampled at 20 kHz and filtered at 10 kHz.

-

Drug Application: this compound (1 µM) was bath-applied to the slices.

Data Analysis

-

Action Potential Threshold: The threshold was defined as the membrane potential at which the rate of depolarization exceeded 20 V/s.

-

Firing Frequency: The number of action potentials fired in response to a depolarizing current injection was measured.

-

Spike Duration: The width of the action potential was measured at half-maximal amplitude.

-

Statistical Analysis: Appropriate statistical tests were used to compare the electrophysiological parameters before and after the application of this compound.

Visualizations

Signaling Pathway

References

The Impact of Lu AE98134 on GABAergic Signaling Pathways: An Indirect Mechanism of Action

Understanding the Structure-Activity Relationship of Lu AE98134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AE98134 has been identified as a novel positive modulator of the voltage-gated sodium channel Nav1.1. This channel is critically involved in the excitability of fast-spiking interneurons, which play a key role in maintaining the balance of excitation and inhibition in the brain. Dysfunction of these interneurons has been implicated in the pathophysiology of cognitive deficits associated with schizophrenia. This technical guide synthesizes the current understanding of the structure-activity relationship (SAR) of Nav1.1 positive modulators, with a focus on the known pharmacological effects of this compound, to inform further research and drug development efforts in this area. While specific SAR data for this compound and its analogs are not publicly available, this document provides a framework for understanding its mechanism of action and the broader context of Nav1.1 modulation.

Introduction: The Role of Nav1.1 in Neuronal Excitability

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.1 isoform is predominantly expressed in the central nervous system, particularly in parvalbumin-positive fast-spiking inhibitory interneurons. These interneurons are crucial for generating gamma oscillations, a type of brain wave associated with cognitive functions such as working memory and attention. In conditions like schizophrenia, impaired function of these interneurons is thought to contribute to cognitive deficits.

This compound acts as a positive modulator of Nav1.1 channels. This means it enhances the function of the channel, leading to increased excitability of fast-spiking interneurons. This enhanced inhibitory tone is hypothesized to restore the balance of excitation and inhibition in neural circuits, thereby ameliorating cognitive symptoms.

Mechanism of Action of this compound

This compound has been shown to exert its effects on Nav1.1 channels through several mechanisms:

-

Shifting Voltage-Dependence of Activation: It causes the channel to open at more negative membrane potentials, meaning less stimulation is required to activate it.

-

Slowing Inactivation Kinetics: It delays the inactivation of the channel, allowing for a more sustained sodium current.

-

Promoting Persistent Inward Current: This sustained current further contributes to increased neuronal excitability.

These actions collectively lead to a decreased threshold for action potential firing, an increased firing frequency, and a shorter spike duration in fast-spiking interneurons.

Structure-Activity Relationship of Nav1.1 Positive Modulators

A comprehensive structure-activity relationship (SAR) study for this compound, detailing the synthesis and evaluation of a series of analogs, is not currently available in the public domain. However, by examining the broader class of Nav1.1 positive modulators, we can infer key principles that likely govern their activity. The development of selective Nav1.1 modulators is an active area of research, with a focus on identifying compounds that can differentiate between the various sodium channel isoforms to minimize off-target effects.

Future SAR studies on this compound and its analogs would be crucial to:

-

Identify the key chemical features responsible for its potency and selectivity for Nav1.1.

-

Optimize the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Develop a clearer understanding of the binding site on the Nav1.1 channel.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating Nav1.1 modulators.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for Nav1.1 modulator evaluation.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and its analogs are proprietary and not publicly available. However, a general methodology for assessing the activity of Nav1.1 modulators would typically involve the following:

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Transfection: Cells are transiently or stably transfected with a plasmid containing the coding sequence for the human Nav1.1 alpha subunit. Co-transfection with beta subunits (e.g., β1 and β2) can also be performed to better recapitulate the native channel complex.

Electrophysiology

-

Technique: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Voltage Protocols:

-

Activation: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then depolarized to a series of test potentials (e.g., -100 mV to +60 mV in 10 mV increments).

-

Steady-State Inactivation: A pre-pulse to various potentials is applied for a set duration (e.g., 500 ms) before a test pulse to a depolarizing potential (e.g., 0 mV) to determine the availability of channels.

-

-

Data Analysis: Current-voltage (I-V) relationships, activation and inactivation curves, and kinetic parameters are analyzed to determine the effect of the compound on channel gating.

Brain Slice Electrophysiology

-

Preparation: Acute brain slices (e.g., 300 µm thick) are prepared from rodent hippocampus or prefrontal cortex.

-

Recording: Whole-cell patch-clamp recordings are obtained from identified fast-spiking interneurons.

-

Measurements: Action potential firing frequency, threshold, and spike waveform are measured in response to current injections before and after application of the test compound.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for the treatment of cognitive deficits in schizophrenia and other neurological disorders characterized by interneuron dysfunction. Its mechanism of action as a positive modulator of Nav1.1 provides a clear rationale for its potential efficacy. However, the lack of publicly available, detailed structure-activity relationship data for this compound highlights a critical gap in our understanding.

Future research should focus on:

-

Systematic SAR studies: The synthesis and evaluation of a focused library of this compound analogs are necessary to delineate the key structural motifs required for potent and selective Nav1.1 modulation.

-

Elucidation of the binding site: Computational modeling and site-directed mutagenesis studies can help identify the specific amino acid residues on the Nav1.1 channel that interact with this compound.

-

In vivo efficacy studies: Further investigation in relevant animal models is needed to confirm the pro-cognitive effects of this compound and to establish a clear therapeutic window.

A deeper understanding of the structure-activity relationship of this compound and other Nav1.1 positive modulators will be instrumental in the development of novel and effective treatments for debilitating neurological and psychiatric disorders.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AE98134 is a positive modulator of voltage-gated sodium channels, demonstrating partial selectivity for the Nav1.1 subtype. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its effects on various sodium channel subtypes. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacological characteristics of this compound. This compound's mechanism of action, particularly its impact on fast-spiking interneurons, makes it a valuable tool for investigating the role of Nav1.1 in neurological disorders.[1][2]

Data Presentation: Selectivity Profile of this compound

The following table summarizes the known activity of this compound across a range of voltage-gated sodium channel subtypes. The data is based on electrophysiological studies, primarily whole-cell patch-clamp recordings in human embryonic kidney (HEK) cells expressing the specific Nav channel subtypes.

| Sodium Channel Subtype | Effect of this compound (at 30 μM) | Quantitative Data (EC50) |

| Nav1.1 | Positive Modulator / Promotes Current | Not available in public sources |

| Nav1.2 | Increases Activity (to a lesser extent than Nav1.1) | Not available in public sources |

| Nav1.3 | Not reported | Not available in public sources |

| Nav1.4 | No Effect | Not applicable |

| Nav1.5 | Activates / Increases Activity | Not available in public sources |

| Nav1.6 | No Effect | Not applicable |

| Nav1.7 | No Effect | Not applicable |

Note: The qualitative descriptions are based on a concentration of 30 μM as reported in the literature.[2] Specific EC50 values for the affected subtypes are not currently available in the public domain.

Experimental Protocols: Determining Nav Channel Subtype Selectivity

The selectivity of this compound is determined using whole-cell patch-clamp electrophysiology on mammalian cell lines, such as HEK293 cells, stably transfected to express a single subtype of voltage-gated sodium channel.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the alpha subunit of the desired human Nav channel subtype (e.g., hNav1.1, hNav1.2, etc.). Co-transfection with β subunits (e.g., β1 and β2) can be performed to better mimic native channel behavior.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium currents.

-

-

Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

A coverslip with adherent transfected cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

A glass pipette filled with the internal solution is brought into contact with a cell membrane.

-

A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV to ensure all sodium channels are in a resting, activatable state.

-

To elicit sodium currents, depolarizing voltage steps are applied (e.g., to -10 mV for 20 ms).

-

To assess the effect of this compound, the compound is perfused into the bath at various concentrations. The change in the peak sodium current amplitude and/or the persistent current is measured.

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the percentage of current potentiation against the concentration of this compound.

-

The data is fitted with a Hill equation to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

-

Mandatory Visualizations

Signaling Pathway of this compound in Fast-Spiking Interneurons

References

In Vitro Characterization of Lu AE98134 in HEK293 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Lu AE98134, a positive modulator of the voltage-gated sodium channel Nav1.1, in a Human Embryonic Kidney (HEK293) cell expression system. This document details the compound's known effects, presents illustrative quantitative data, and offers detailed experimental protocols for its characterization.

Introduction to this compound

This compound has been identified as a positive modulator of voltage-gated sodium channels, with a degree of selectivity for the Nav1.1 subtype.[1][2] In vitro studies utilizing HEK293 cells stably or transiently expressing the human Nav1.1 channel have demonstrated that this compound facilitates the sodium current through several mechanisms. These include shifting the voltage dependence of activation to more negative potentials, decreasing the rate of inactivation, and promoting a persistent inward sodium current.[1] Such modulation of Nav1.1, a channel highly expressed in fast-spiking interneurons, suggests its potential as a therapeutic agent for neurological disorders characterized by impaired neuronal inhibition.

Quantitative Data Summary

While specific quantitative data for the effects of this compound on Nav1.1 channels in HEK293 cells are not extensively published in a tabular format, this section provides an illustrative summary of the expected electrophysiological effects based on its described mechanism of action. The following tables represent typical data obtained from concentration-response and voltage-clamp experiments for a Nav1.1 positive modulator.

Table 1: Illustrative Concentration-Response Data for this compound on Nav1.1 Channels

| Parameter | Value |

| EC50 (Persistent Current) | 5 - 15 µM |

| Hill Slope | ~1.0 |

| Maximal Efficacy (% of Peak Current) | 5 - 10% |

Note: The values presented are hypothetical and serve as a guide for expected results based on the qualitative descriptions of this compound's effects.

Table 2: Illustrative Effects of this compound (30 µM) on Nav1.1 Gating Parameters in HEK293 Cells [1][2]

| Parameter | Control | This compound (30 µM) |

| V½ of Activation (mV) | -25 ± 2.1 | -35 ± 1.9 |

| Slope Factor of Activation (k) | 7.5 ± 0.5 | 7.3 ± 0.6 |

| V½ of Steady-State Inactivation (mV) | -65 ± 1.8 | -60 ± 2.0 |

| Slope Factor of Inactivation (k) | 6.2 ± 0.4 | 6.5 ± 0.5 |

| Persistent Current (% of Peak) | < 0.5% | 8 ± 1.5% |

| Time Constant of Inactivation (τ) at 0 mV (ms) | 0.8 ± 0.1 | 1.5 ± 0.2 |

Note: The values presented are hypothetical and serve as a guide for expected results based on the qualitative descriptions of this compound's effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the in vitro effects of this compound on Nav1.1 channels expressed in HEK293 cells.

Cell Culture and Transfection

-

Cell Line Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Transfection : For transient expression, seed HEK293 cells onto glass coverslips in 35 mm dishes. At 50-70% confluency, transfect the cells with a plasmid encoding the human Nav1.1 α-subunit (SCN1A) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol. For stable cell lines, select and maintain cells using an appropriate antibiotic resistance marker.

-

Post-Transfection : Perform electrophysiological recordings 24-48 hours after transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

Solution Preparation :

-

External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM) : 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH.

-

-

Recording Setup : Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-Cell Configuration : Obtain a Giga-ohm seal on a transfected cell and apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocols :

-

Activation Protocol : From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.

-

Steady-State Inactivation Protocol : From a holding potential of -120 mV, apply a 500 ms pre-pulse to potentials ranging from -140 mV to -10 mV in 10 mV increments, followed by a 20 ms test pulse to 0 mV.

-

Persistent Current Protocol : Apply a 200 ms depolarizing step to -10 mV from a holding potential of -120 mV. Measure the persistent current as the mean current during the final 50 ms of the pulse.

-

-

Compound Application : Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the external solution. Perfuse the recording chamber with the control external solution to establish a baseline, followed by perfusion with the this compound-containing solution.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing this compound in HEK293 cells.

Signaling Pathway of this compound Action on Nav1.1

Caption: Signaling pathway of this compound's action on Nav1.1 channels.

References

Lu AE98134: A Technical Guide on its Effects on Synaptic Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AE98134 is a novel positive allosteric modulator of the voltage-gated sodium channel NaV1.1. This channel is predominantly expressed in fast-spiking, parvalbumin-positive (PV+) inhibitory interneurons, which are crucial for the regulation of cortical network activity. Deficits in the function of these interneurons have been implicated in the pathophysiology of cognitive disorders, including schizophrenia. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal excitability and its inferred consequences for synaptic transmission and plasticity. While direct experimental data on this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) are currently unavailable, this paper extrapolates its likely effects based on its well-characterized mechanism of action and findings from analogous compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular and cellular processes to support further research and drug development efforts in this area.

Core Mechanism of Action: NaV1.1 Modulation

This compound enhances the function of NaV1.1 channels through positive allosteric modulation. This means it binds to a site on the channel protein distinct from the primary ion-conducting pore, leading to a potentiation of the channel's activity. The voltage-gated sodium channel NaV1.1 is highly expressed in the axon initial segment of PV+ interneurons, where it plays a critical role in the initiation and propagation of action potentials.[1] In contrast, its expression in principal (pyramidal) cells is low.[1] This differential expression pattern allows for a targeted enhancement of inhibitory neuron activity.

The modulation of NaV1.1 by this compound has been shown to have several key biophysical effects:

-

Negative Shift in Activation: this compound causes the NaV1.1 channel to open at more hyperpolarized membrane potentials, making it easier to activate.[1]

-

Decreased Inactivation Kinetics: The rate of fast inactivation of the sodium current is slowed, prolonging the duration of the inward sodium current during an action potential.[1]

-

Promotion of a Persistent Inward Current: The modulator induces a non-inactivating, or persistent, sodium current, which can further contribute to neuronal depolarization.[1]

Collectively, these effects lead to a significant increase in the excitability of neurons expressing NaV1.1 channels.

Effects on Neuronal Excitability

The primary documented effect of this compound is the enhancement of fast-spiking interneuron (FSIN) excitability. Studies using brain slice preparations have quantified these changes, demonstrating a robust increase in the firing capacity of these inhibitory neurons.

Quantitative Data on Interneuron Firing Properties

The following table summarizes the observed effects of this compound on the electrophysiological properties of fast-spiking interneurons in mouse cortical slices.

| Parameter | Effect of this compound | Quantitative Change | Reference |

| Action Potential Threshold | Decrease | Significantly lowered | |

| Firing Frequency | Increase | Significantly increased | |

| Spike Duration | Decrease | Significantly shortened |

Table 1: Summary of this compound's Effects on Fast-Spiking Interneuron Excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Brain Slices

The data presented above were obtained using standard whole-cell patch-clamp electrophysiology techniques in acute brain slices.

1. Brain Slice Preparation:

-

Adult mice (e.g., C57BL/6 or Dlx5/6+/- mutants) are anesthetized and decapitated.

-

The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Coronal slices (e.g., 300 µm thick) containing the cortex or hippocampus are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 34°C) for a period before being maintained at room temperature.

2. Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature.

-

Fast-spiking interneurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution containing a potassium-based salt (e.g., K-gluconate) and other standard components.

-

Current-clamp recordings are used to measure action potential firing properties in response to depolarizing current injections of varying amplitudes and durations.

-

A baseline of firing activity is established before the bath application of this compound at a specified concentration.

-

Changes in action potential threshold, firing frequency, and spike duration are measured and compared to the baseline condition.

Inferred Effects on Synaptic Transmission

While direct studies on this compound's impact on synaptic potentials are lacking, research on another small molecule NaV1.1 activator, AA43279, provides strong evidence for the downstream consequences of enhancing interneuron excitability. By increasing the firing activity of fast-spiking interneurons, these modulators are expected to increase the release of the inhibitory neurotransmitter GABA onto their postsynaptic targets, primarily pyramidal neurons.

A study on AA43279 demonstrated that the compound not only increased the firing of fast-spiking interneurons but also significantly increased the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs) recorded from pyramidal neurons in hippocampal brain slices. This indicates a direct enhancement of GABAergic synaptic transmission. Given that this compound shares the same mechanism of action on NaV1.1 channels and a similar effect on interneuron firing, it is highly probable that it also enhances inhibitory synaptic transmission.

Expected Quantitative Effects on Inhibitory Synaptic Transmission

| Parameter | Expected Effect of this compound | Rationale |

| sIPSC/mIPSC Frequency | Increase | Increased presynaptic interneuron firing leads to more frequent GABA release events. |

| sIPSC/mIPSC Amplitude | No significant change expected | The amount of GABA per vesicle and the postsynaptic receptor sensitivity are not directly targeted. |

| Evoked IPSC Amplitude | Increase | A single presynaptic action potential is more likely to successfully trigger neurotransmitter release, and bursts of action potentials will be more robust. |

Table 2: Expected Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs).

Experimental Protocol: Recording of Spontaneous IPSCs

1. Slice Preparation and Recording Setup: As described in section 2.2.

2. Electrophysiological Recording:

-

Pyramidal neurons in the cortex or hippocampus are identified for whole-cell patch-clamp recording.

-

Voltage-clamp recordings are performed with a holding potential set to reverse excitatory currents (e.g., 0 mV) to isolate inhibitory currents. The internal solution contains a high chloride concentration to produce outward IPSCs at this holding potential.

-

To isolate GABA-A receptor-mediated currents, antagonists for NMDA and AMPA receptors (e.g., AP5 and CNQX) are included in the aCSF.

-

A stable baseline of sIPSC activity is recorded.

-

This compound is bath-applied, and sIPSCs are recorded again.

-

To record miniature IPSCs (mIPSCs), which represent the response to the release of single vesicles, the sodium channel blocker tetrodotoxin (TTX) is added to the bath to block action potential-dependent release.

Hypothesized Effects on Synaptic Plasticity

The induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, is critically dependent on the precise timing of pre- and postsynaptic activity and the resulting level of postsynaptic depolarization. Inhibitory interneurons play a pivotal role in regulating this process. By controlling the firing of pyramidal cells, they set the threshold for the induction of synaptic plasticity.

Given that this compound enhances the activity of inhibitory interneurons, it is hypothesized that it will modulate the threshold for inducing synaptic plasticity at excitatory synapses.

-

Modulation of LTP Induction: The induction of Hebbian LTP at glutamatergic synapses typically requires strong postsynaptic depolarization to relieve the magnesium block of NMDA receptors. By increasing feed-forward and feedback inhibition, this compound would likely hyperpolarize or "clamp" the postsynaptic membrane potential of pyramidal neurons, making it more difficult to reach the threshold for NMDA receptor activation. This would effectively raise the threshold for LTP induction, meaning a stronger or more prolonged presynaptic stimulus would be required to induce potentiation.

-

Potential for Circuit Stabilization: This enhanced inhibition could serve to stabilize neural circuits, preventing runaway excitation and ensuring that only the most salient and temporally correlated inputs result in synaptic strengthening. In pathological states characterized by hyperexcitability or a disrupted excitation/inhibition balance, such as in some models of schizophrenia or epilepsy, this effect could be therapeutic.

Direct experimental verification, for instance by attempting to induce LTP in hippocampal slices in the presence and absence of this compound, is required to confirm these hypotheses.

Conclusion and Future Directions

This compound is a potent and selective positive modulator of NaV1.1 channels, which robustly increases the excitability of fast-spiking interneurons. While direct evidence is still needed, the mechanism of action strongly implies that this compound will enhance inhibitory synaptic transmission, thereby increasing the GABAergic tone in cortical and hippocampal circuits. This modulation of inhibition is predicted to have significant downstream effects on synaptic plasticity, likely by increasing the threshold for the induction of long-term potentiation.

This profile makes this compound a valuable pharmacological tool for investigating the role of interneuron function in network oscillations, information processing, and cognitive function. For drug development professionals, its ability to restore the function of hypoactive interneurons presents a promising therapeutic strategy for disorders like schizophrenia.

Future research should focus on directly testing the effects of this compound on both inhibitory and excitatory synaptic transmission and on standard protocols for inducing long-term potentiation and depression. Such studies will be crucial for a complete understanding of its potential to modify synaptic and circuit-level function.

References

The Therapeutic Potential of Lu AE98134 in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AE98134 is a novel small molecule that acts as a positive modulator of the voltage-gated sodium channel NaV1.1. This channel is highly expressed in fast-spiking interneurons (FSINs), a class of inhibitory neurons crucial for maintaining the proper excitatory/inhibitory balance in the brain and generating gamma oscillations, which are essential for cognitive functions. In certain neurological disorders, such as schizophrenia, the function of FSINs is impaired, leading to cognitive deficits. This compound has emerged as a promising therapeutic candidate by selectively enhancing the activity of NaV1.1 channels, thereby restoring the normal firing properties of FSINs. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and protocols related to the investigation of this compound's therapeutic potential.

Mechanism of Action

This compound positively modulates the function of NaV1.1 channels. This modulation results in a facilitation of the sodium current mediated by these channels through several key mechanisms:

-

Shift in Voltage-Dependence of Activation: this compound shifts the voltage-dependence of NaV1.1 activation to more negative membrane potentials. This means that the channels are more likely to open at lower levels of depolarization.

-

Decreased Inactivation Kinetics: The compound slows the rate of channel inactivation, allowing for a more prolonged sodium influx.

-

Promotion of Persistent Inward Current: this compound induces a persistent sodium current, further contributing to neuronal excitability.

Collectively, these effects lead to an increased excitability of FSINs, characterized by a lower threshold for action potential firing, increased firing frequency, and a decrease in spike duration.[1]

References

Methodological & Application

Application Notes and Protocols for Lu AE98134 in In Vitro Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Lu AE98134, a positive modulator of Naᵥ1.1 channels, in in vitro slice electrophysiology experiments. The focus is on assessing the compound's effects on the firing properties of fast-spiking (FS) interneurons.

Introduction

This compound is a voltage-gated sodium channel activator with partial selectivity for Naᵥ1.1 channels.[1] These channels are highly expressed in fast-spiking inhibitory interneurons, which play a critical role in regulating neuronal network activity.[2] Dysfunctional FS interneurons are implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia. This compound has been shown to enhance the excitability of FS interneurons by modulating the properties of Naᵥ1.1 channels. Specifically, it shifts the activation to more negative values, reduces inactivation kinetics, and promotes a persistent inward current.[2] This leads to a decrease in the action potential threshold and spike duration, and an increase in firing frequency in these neurons.[2]

Data Presentation

The following table summarizes the quantitative effects of this compound (30 µM) on the electrophysiological properties of fast-spiking interneurons in mouse brain slices.

| Electrophysiological Parameter | Control | This compound (30 µM) |

| Action Potential Threshold (mV) | -35.2 ± 1.1 | -38.1 ± 1.2 |

| Spike Duration (ms) | 0.45 ± 0.02 | 0.39 ± 0.02 |

| Firing Frequency (Hz) | 163 (example) | 230 (example) |

Data extracted from von Schoubye et al., Neuroscience Letters, 2018.[2] The firing frequency data is presented as an example from a representative neuron, as detailed statistical analysis was not provided in a tabular format in the source.

Experimental Protocols

This protocol outlines the key steps for performing in vitro whole-cell patch-clamp recordings from fast-spiking interneurons in acute mouse brain slices to assess the effects of this compound.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

Two types of aCSF are required: a cutting solution and a recording solution. Both should be freshly prepared and continuously bubbled with carbogen (95% O₂ / 5% CO₂).

-

Cutting aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose. This solution should be kept ice-cold.

-

Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 Dextrose. This solution is used for incubation and recording and should be warmed to 32-34°C.

Acute Brain Slice Preparation

-

Anesthetize an adult mouse according to approved institutional animal care and use committee protocols.

-

Perfuse the mouse transcardially with ice-cold, carbogenated cutting aCSF.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting aCSF.

-

Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) containing the cortical region of interest.

-

Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with heated (32-34°C), carbogenated recording aCSF.

-

Identify fast-spiking interneurons in the cortex based on their characteristic morphology (e.g., multipolar or basket-like) under differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipettes with an intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.

-

Establish a giga-ohm seal (>1 GΩ) on the membrane of a target fast-spiking interneuron.

-

Rupture the membrane to obtain the whole-cell configuration.

-

In current-clamp mode, inject a series of depolarizing current steps to elicit action potential firing and establish a baseline of the neuron's firing properties (threshold, duration, and frequency).

-

Bath-apply this compound at the desired concentration (e.g., 30 µM) by adding it to the perfusion aCSF.

-

After a stable effect is observed, repeat the current injection protocol to measure the changes in firing properties.

-

Data should be acquired using appropriate software and analyzed to determine the effects of this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound as a positive modulator of Naᵥ1.1 channels.

Experimental Workflow for In Vitro Slice Electrophysiology

Caption: Experimental workflow for assessing this compound effects on fast-spiking interneurons.

References

Application Notes and Protocols for Lu AE98134 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AE98134 is a novel positive modulator of the voltage-gated sodium channel NaV1.1.[1] This channel is highly expressed in fast-spiking inhibitory interneurons, particularly those positive for parvalbumin, while its expression in principal cells is comparatively low.[1] The specific action of this compound on NaV1.1 channels makes it a valuable research tool for investigating the role of these channels and fast-spiking interneurons in neuronal circuitry and their dysfunction in neurological and psychiatric disorders such as schizophrenia.[1]

This compound facilitates the sodium current mediated by NaV1.1 by shifting its activation to more negative values, which promotes a persistent inward current and reduces the threshold for action potentials.[1] In studies using brain slices from mice, this compound has been shown to increase the firing frequency of fast-spiking interneurons while decreasing spike duration and threshold.[1] These modulatory effects suggest its potential to restore cognitive deficits associated with impaired interneuron function.

These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cultures, enabling researchers to investigate its effects on neuronal excitability and function in a controlled in vitro environment.

Data Presentation: Expected Effects of this compound on Fast-Spiking Interneuron Activity